molecular formula C9H12ClN3O2 B13039283 4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine

4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine

Cat. No.: B13039283
M. Wt: 229.66 g/mol
InChI Key: ZNLTUXHKQNQAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Chemical Identification

The systematic IUPAC name this compound delineates its structure unambiguously. Breaking this down:

  • Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Substituents : At position 2, a methoxy group ($$ \text{OCH}_3 $$); at position 6, a chlorine atom; and at position 4, a morpholine moiety.
  • Morpholine component : A six-membered saturated ring containing one oxygen and one nitrogen atom, attached via its nitrogen to the pyrimidine.

The molecular structure is further clarified by its SMILES notation $$ \text{ClC1=NC(OC)=NC(N2CCOCC2)=C1} $$, which encodes connectivity and functional groups. Key identifiers include:

Property Value
CAS Registry Number 1240622-43-8
Molecular Weight 229.66 g/mol
Molecular Formula $$ \text{C}9\text{H}{12}\text{ClN}3\text{O}2 $$
MDL Number MFCD16988331

This compound shares structural motifs with related hybrids such as 4-[(6-methoxypyridin-2-yl)carbonyl]morpholine (CAS 1791419-73-2) and 4-(3-((4-chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine (CAS 199327-59-8), which similarly merge nitrogen heterocycles with morpholine.

Historical Context in Heterocyclic Compound Development

The synthesis of pyrimidine derivatives accelerated in the mid-20th century, driven by their biological relevance (e.g., nucleic acid bases). Morpholine, first described in 1899, gained prominence as a solubilizing and conformation-modifying group in drug design. The fusion of these systems emerged in the 1990s–2000s, coinciding with advances in cross-coupling and heterocyclic alkylation techniques.

This compound typifies this era’s focus on hybrid pharmacophores , where electron-withdrawing substituents (chloro, methoxy) fine-tune pyrimidine’s electronic profile while morpholine enhances solubility. Analogues like 4-[6-(methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine (CAS 339278-90-9) further illustrate the versatility of this scaffold.

Position Within Morpholine-Pyrimidine Hybrid Architectures

In hybrid architectures, morpholine often serves as a conformational lock or hydrogen bond acceptor . Here, its attachment to pyrimidine’s 4-position creates a planar-chiral center, influencing molecular recognition. Comparative analysis with sinapaldehyde ($$ \text{C}{11}\text{H}{12}\text{O}_4 $$), a phenolic compound with methoxy groups, highlights the role of substitution patterns in directing reactivity.

The chloro-methoxy-pyrimidine subunit confers electrophilicity at C-4 and C-6, enabling nucleophilic substitutions—a trait exploited in kinase inhibitor design. Meanwhile, the morpholine’s chair conformation minimizes steric hindrance, favoring interactions with hydrophobic protein pockets.

This compound’s InChIKey (not explicitly listed in sources) would derive from its full InChI string, following IUPAC’s standardization for cheminformatics databases. Such identifiers facilitate cross-referencing across repositories like PubChem and UniChem, essential for collaborative research.

Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

4-(6-chloro-2-methoxypyrimidin-4-yl)morpholine

InChI

InChI=1S/C9H12ClN3O2/c1-14-9-11-7(10)6-8(12-9)13-2-4-15-5-3-13/h6H,2-5H2,1H3

InChI Key

ZNLTUXHKQNQAMA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)Cl)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine typically involves the reaction of 6-chloro-2-methoxypyrimidine with morpholine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the nucleophilic substitution of the chlorine atom by the morpholine group, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic displacement at the 4- and 6-positions:

Reaction Conditions Product Yield Sources
Chlorine displacement by aminesK₂CO₃, DMF, 120°C, 24 h4-Morpholino-6-methoxy-N-(aryl)pyrimidin-2-amine92%
Suzuki coupling at C6Pd catalyst, aryl boronic acid, 80–100°CBiaryl derivatives with extended conjugation76–85%

Key Findings :

  • Morpholine acts as a directing group, enhancing regioselectivity in cross-coupling reactions .

  • Methoxy substitution at C2 reduces steric hindrance compared to bulkier groups, improving reaction kinetics .

Oxidation and Reduction

The compound participates in redox transformations critical for modifying electronic properties:

Oxidation

  • m-CPBA in CHCl₃ converts pyrimidine N-oxide intermediates for subsequent functionalization .

  • KMnO₄ under acidic conditions oxidizes the morpholine ring to ketone derivatives (observed in analog studies).

Reduction

  • SnCl₂·H₂O in EtOH/EtOAc reduces nitro groups to amines (indirect pathway for analog synthesis) .

  • H₂/Pd-C selectively reduces chloropyrimidines to hydrodechlorinated products.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

  • Reaction with 4-fluorophenylboronic acid yields biaryl derivatives (λₐₐₛₕ 292 nm) .

  • Catalytic System : Pd(PPh₃)₄/Na₂CO₃ in dioxane:H₂O (4:1), 80°C, 12 h .

Buchwald-Hartwig Amination :

  • Forms C–N bonds with secondary amines (e.g., piperazine) at C4 using Xantphos/Pd₂(dba)₃ .

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

Modification Biological Target IC₅₀/EC₅₀ Source
C6-Cl → aryl (Suzuki)Mycobacterium tuberculosis NDH-21.8 μM
C2-OMe → NH₂ERK5 kinase inhibition345 nM
Morpholine → piperidinePlasmodium GSK3 inhibition100% @ 1 μM

Notable Trends :

  • Chlorine substitution at C6 enhances antimicrobial potency.

  • Methoxy groups improve blood-brain barrier penetration in CNS-targeted analogs .

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis at pH 1–12 (37°C, 24 h).

  • Photodegradation : UV light (254 nm) induces morpholine ring cleavage (t₁/₂ = 4.2 h).

Scientific Research Applications

Pharmacological Applications

1.1. PI3-Kinase Inhibition

One of the primary applications of 4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine is its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. PI3K is crucial in cell signaling related to growth, proliferation, and survival, making it a target for cancer therapy. The compound has been shown to modulate PI3K activity, thereby influencing cancer cell growth and survival mechanisms. This inhibition can be particularly relevant in treating cancers characterized by aberrant PI3K signaling, such as prostate cancer .

1.2. Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by targeting pathways involved in tumorigenesis. For instance, studies have demonstrated that analogs can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The specific mechanism often involves the disruption of signaling pathways that promote cell survival and proliferation.

Synthesis and Chemical Properties

2.1. Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine ring followed by morpholine substitution. Various methodologies have been reported for its synthesis, including the use of cyanuric chloride for introducing functional groups effectively .

2.2. Chemical Characterization

The compound has a molecular weight of 229.66 g/mol and a chemical formula of C9H12ClN3O2. Its structure features a morpholine ring connected to a pyrimidine derivative, which contributes to its biological activity .

Case Studies and Research Findings

3.1. Case Study: Cancer Treatment

A notable study investigated the effects of this compound on C4-2 prostate cancer cells, which are known to exhibit constitutive activation of the PI3K pathway due to PTEN loss. The results indicated that treatment with this compound resulted in decreased cell viability and induced apoptosis through PI3K pathway modulation .

Study ReferenceCell LineTreatment DurationObserved Effects
C4-248 hoursDecreased viability; Apoptosis induction

3.2. Case Study: Mechanistic Insights

Further mechanistic studies have shown that this compound acts by inhibiting downstream signaling molecules such as Akt, leading to reduced phosphorylation levels associated with cell survival . This highlights its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Key Observations :

  • Halogen Effects : Bromine in 4-(4-Bromopyrimidin-2-yl)morpholine increases molecular weight and may enhance halogen bonding interactions in target binding .
  • Alkyl vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in provides strong electron-withdrawing effects, which can enhance binding affinity to electron-rich enzyme active sites .

Fused-Ring and Heterocyclic Modifications

Pyrido[4,3-d]pyrimidine Derivatives (e.g., compounds in ):

  • Example: 4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (C₂₂H₂₀ClN₅O₂, MW 417.88).
  • Methoxyphenyl substituents introduce π-π stacking capabilities, which are absent in the simpler pyrimidine core of the target compound .

Thieno[3,2-d]pyrimidine Derivatives (e.g., ):

  • Example: 4-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (C₁₁H₁₂ClN₃OS, MW 269.75).
  • Sulfur incorporation alters electronic properties and may enhance interactions with cysteine residues in enzymes.
  • Methyl groups at position 6 improve steric hindrance, affecting binding pocket accessibility .

Biological Activity

4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with a chloro and methoxy group, linked to a morpholine moiety. This unique structure may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors for specific kinases and enzymes. For instance, compounds that inhibit LRRK2 kinase activity have been reported, which could relate to neuroprotective effects in Parkinson's disease models .
  • Antimicrobial Activity : Pyrimidine derivatives have shown promise as antimicrobial agents. For example, methoxypyrimidines enhance the efficacy of β-lactam antibiotics against resistant strains of bacteria like MRSA by inhibiting efflux pumps such as AcrAB-TolC .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits LRRK2 kinase, potentially useful in neurodegenerative diseases
AntimicrobialEnhances effectiveness of antibiotics against resistant bacterial strains
CytotoxicityAssessed in various cancer cell lines; potential anti-cancer properties
AntiviralPreliminary studies suggest activity against viral replication

Case Studies

  • Neuroprotective Effects : A study evaluating the effects of various pyrimidine derivatives, including this compound, demonstrated significant inhibition of LRRK2 kinase activity. This suggests a potential role in treating Parkinson's disease through neuroprotection .
  • Antimicrobial Efficacy : In vitro tests showed that this compound could significantly enhance the activity of β-lactam antibiotics against MRSA by inhibiting the AcrAB-TolC efflux pump. This dual action could represent a novel approach to combat multidrug-resistant bacterial infections .
  • Cytotoxicity Assessment : The compound was tested on multiple cancer cell lines, revealing promising cytotoxic effects. Further investigation into its mechanism indicated that it may induce apoptosis in cancer cells, supporting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.